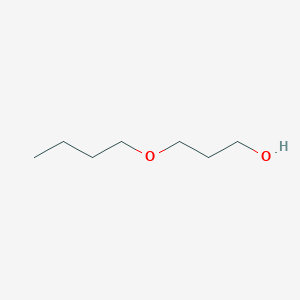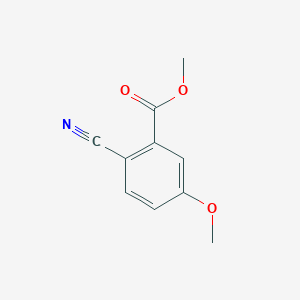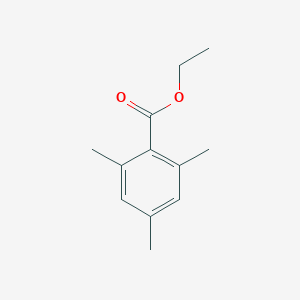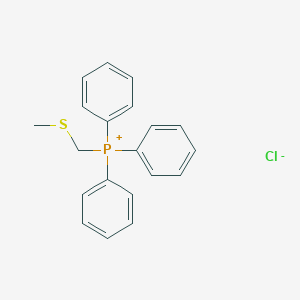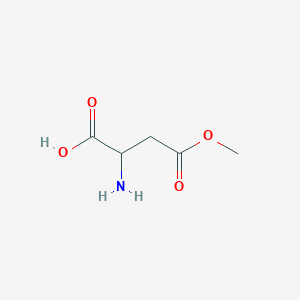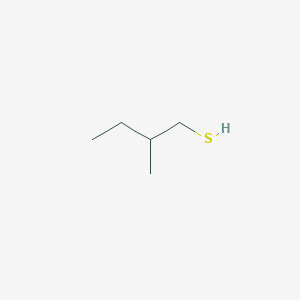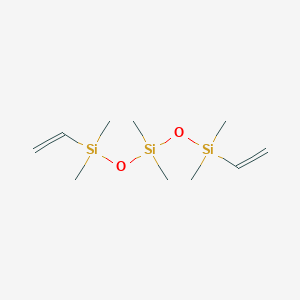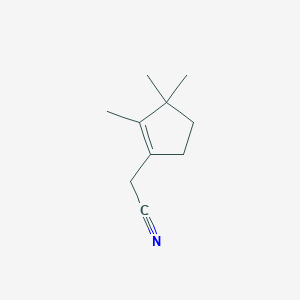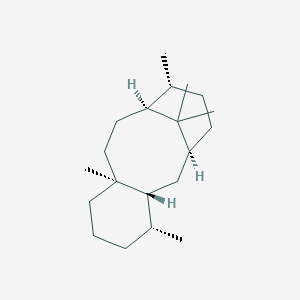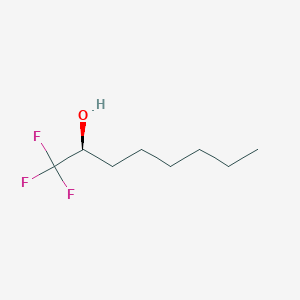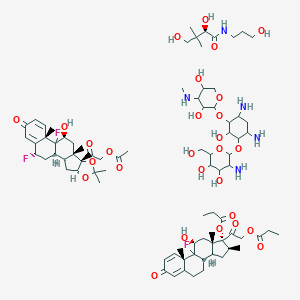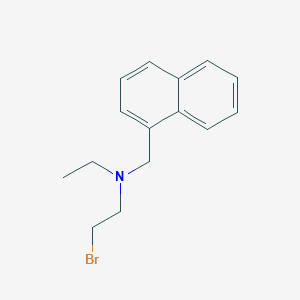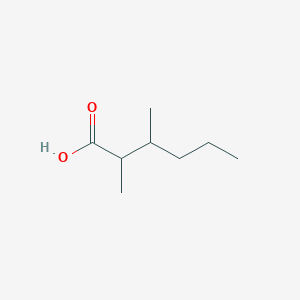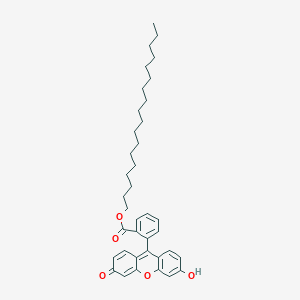
Chromoionophore XI
Vue d'ensemble
Description
Alkali Metal Recognition and Isomerization
The study of spiropyrans with a monoaza-crown ring demonstrates a novel type of chromoionophore, where isomerization to colored merocyanines is induced by the recognition of alkali-metal cations. This mechanism is distinct from previously synthesized crown ether dyes, which typically exhibit shifts in absorption bands upon cation complexation rather than isomerization .
Synthesis and Complexation with Divalent Metals
Chromoionophores derived from coumarin linked to monoaza- and diaza-crown ethers have been shown to form stable complexes with divalent 3d metal cations such as copper, nickel, zinc, cadmium, and lead. The stability of these complexes is attributed to the participation of the coumarin carbonyl group and the deconjugation of the nitrogen atom of the aza-crown ether from the π-electron system. These complexes exhibit characteristic absorption wavelengths that are significantly shifted, indicating strong complexation .
Electro-optic Activity and Solvatochromic Effect
New thiophene-based electro-optic chromophores have been synthesized, displaying high solubility in organic solvents and stability in air. These chromophores exhibit a large solvatochromic effect in UV spectra, suggesting significant molecular nonlinearities, which could be relevant for applications in electro-optic devices .
Mercury(II) Sensors and Color Modulation
Macrocyclic chromoionophores incorporating benzene and pyridine subunits have been synthesized for mercury(II) sensing. These receptors exhibit selective color changes for Hg(2+), with the color modulation being controlled by anion-coordination ability. The study includes NMR titration to confirm the interaction between the receptor and Hg(II) .
Cation-Selective and Anion-Controlled Color Change
A chromogenic macrocycle with a NO2S2 donor set has been developed, showing selectivity for Hg(2+) and anion-controlled color change. The color generation process was investigated by determining the crystal structures of differently colored species, illustrating a "Push-n-Pull Process" where the coordinating ability of the anion controls the color change .
Tautomeric Chromoionophores and Sandwich Complex Formation
Tautomeric chromoionophores derived from 1-aryloxyanthraquinones and 4'-aminobenzo-15-crown-5 ether have been prepared, capable of forming sandwich-type ligand-metal complexes with strontium and barium cations. These complexes exhibit higher stability constants than their 1:1 counterparts, with the stability being enhanced by interchromophoric interactions .
Near-Infrared Spectral Sensitivity
A cation-responsive chromoionophore based on dicyanovinylindane subunit and an N-phenylazacrown ether binding site has been synthesized. This compound shows significant spectral changes in the near-infrared range upon binding of cations, which could be useful for sensing applications in this less commonly utilized spectral region .
Azulene Units and π-Donor Interactions
Chromoionophores with azulene units have been synthesized, displaying ion-selective changes in absorption spectra. The interaction between the chromophore and complexed cations is mediated through carboxylic oxygen atoms or directly via the π-electrons of the azulene unit. The study includes the synthesis of crystalline complexes and X-ray structure analysis to determine the geometry of these complexes .
Potassium Selectivity and Optical Fiber Sensors
Ionisable chromoionophores have been developed for the selective extraction of alkali metal cations, particularly potassium, from aqueous solutions. These chromoionophores show potential for use in optical fiber sensors for potassium detection, even in the presence of other cations like sodium, magnesium, and calcium .
Lithium Ion Determination
Novel chromogenic cryptands with inward-facing phenolic groups have been synthesized for the selective determination of lithium ions. One of the cryptands exhibits total selectivity for lithium over sodium ions in an aqueous medium, with a significant association constant for the lithium complex. This specificity could be advantageous for lithium ion sensing applications10.
Applications De Recherche Scientifique
1. Analytical and Bioanalytical Chemistry
- Summary of the application : Chromoionophore XI is used in carrier-based ion-selective optical sensors, which are an important branch of analytical and bioanalytical chemistry . These sensors are known to be pH dependent and usually operated in a passive mode .
- Results or outcomes : The sensors must exhibit not only excellent chemical selectivity but also the ability to eliminate the optical background interference such as autofluorescence and light scattering .
2. Cell Imaging
- Summary of the application : Chromoionophore-based ion-selective nanoprobes have emerged in recent years with the potential to establish a unique platform for the analysis of common biological ions including Na+, K+, Ca2+, Cl−, and so on .
- Methods of application : The concentrations of common biological ions, such as Na+ and Ca2+, vary significantly in different organelles . For example, while the cytosolic concentration was found at around 4 mM for Na+ and below micromolar for Ca2+, their concentrations in lysosomes are increased to 20–140 and 0.5 mM, respectively .
- Results or outcomes : The concentrations of different ions and their biological and physiological relevance cannot be established without the successful applications of modern ion-sensing technologies .
3. Determination of Perchlorate
- Summary of the application : Chromoionophore XI may be used in bulk flow optode, used for determination of perchlorate .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
Orientations Futures
Chromoionophore XI has been used in research for differential sensing techniques . It has been used in an array of chemosensitive microspheres capable of identifying various neurotransmitters . This method is simple, versatile, and convenient, and could be adopted to various quantitative and qualitative analytical tasks due to the simple adjusting of microspheres components and measurement conditions .
Propriétés
IUPAC Name |
octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKRSZNYLYOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409203 | |
| Record name | Chromoionophore XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore XI | |
CAS RN |
138833-46-2 | |
| Record name | Chromoionophore XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



